molecular formula C23H28N2O6 B13752467 3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate CAS No. 101173-03-9

3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate

Cat. No.: B13752467
CAS No.: 101173-03-9
M. Wt: 428.5 g/mol
InChI Key: MYKXGMZSNWVYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a carbostyril core and an oxalate group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which is then reacted with appropriate reagents to introduce the methylphenethylamino group. The final step involves the formation of the oxalate salt .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process. The scalability of the production process is crucial for its application in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-7-hydroxy-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is unique due to its specific functional groups and the presence of the oxalate moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in research and industry .

Properties

CAS No.

101173-03-9

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;1-(7-hydroxy-2-oxo-3,4-dihydroquinolin-1-yl)propan-2-yl-methyl-(2-phenylethyl)azanium

InChI

InChI=1S/C21H26N2O2.C2H2O4/c1-16(22(2)13-12-17-6-4-3-5-7-17)15-23-20-14-19(24)10-8-18(20)9-11-21(23)25;3-1(4)2(5)6/h3-8,10,14,16,24H,9,11-13,15H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

MYKXGMZSNWVYJH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)CCC2=C1C=C(C=C2)O)[NH+](C)CCC3=CC=CC=C3.C(=O)(C(=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.